molecular formula C6H10O3 B1660428 Methyl 3-(oxiran-2-yl)propanoate CAS No. 76543-09-4

Methyl 3-(oxiran-2-yl)propanoate

Cat. No. B1660428
CAS RN: 76543-09-4
M. Wt: 130.14 g/mol
InChI Key: XCRNWWBUCYZWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(oxiran-2-yl)propanoate” is a chemical compound with the CAS Number: 76543-09-4 . It has a molecular weight of 130.14 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The primary hydroxyl moiety in the compound is first activated through tosylation (84%) and mesylation (64%) in pyridine/dichloromethane with TsCl and MesCl, respectively . The epoxides are then obtained via the tosylation of the compound followed by treatment with sodium alkoxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H10O3 . The InChI code for the compound is InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include tosylation, mesylation, and treatment with sodium alkoxide .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 130.14 g/mol . It has a XLogP3-AA value of 0.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 130.062994177 g/mol . The topological polar surface area of the compound is 38.8 Ų .

Mechanism of Action

Target of Action

Methyl 3-(oxiran-2-yl)propanoate is a chiral epoxide that serves as a valuable precursor in many chemical syntheses . The primary targets of this compound are the enzymes and substrates involved in these synthetic processes. The interaction with these targets allows this compound to participate in various chemical reactions, leading to the formation of different products.

Mode of Action

The mode of action of this compound involves its interaction with its targets in a way that facilitates the desired chemical transformations. For instance, in the synthesis of high-value compounds like (S)-dairy lactone, this compound undergoes a series of reactions, including lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of the target compounds. For example, it plays a crucial role in the pathway leading to the production of (S)-dairy lactone from levoglucosenone (LGO), a biobased chiral compound . The downstream effects include the generation of various intermediates and the final product, (S)-dairy lactone.

Result of Action

The result of the action of this compound is the successful synthesis of the target compounds. For instance, it enables the production of (S)-dairy lactone, a high-value commercial flavor chemical, from LGO . This outcome is achieved through the compound’s interactions with its targets and its participation in the necessary biochemical pathways.

Advantages and Limitations for Lab Experiments

Methyl 3-(oxiran-2-yl)propanoate has several advantages for use in lab experiments. It is readily available and can be synthesized with high yields using simple methods. It is also a versatile building block for the synthesis of various organic compounds. However, this compound is known to be a skin irritant and should be handled with care. It is also unstable under certain conditions and should be stored properly.

Future Directions

There are several future directions for the use of Methyl 3-(oxiran-2-yl)propanoate in scientific research. One direction is the synthesis of chiral epoxides for use in asymmetric synthesis. Another direction is the development of new epoxy resins with improved properties for use in coatings, adhesives, and composites. Additionally, this compound can be used as a starting material for the synthesis of novel pharmaceuticals and agrochemicals.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. It can be synthesized using simple methods and is a valuable building block for the synthesis of various organic compounds. However, it is important to handle this compound with caution due to its skin irritant properties. There are several future directions for the use of this compound in scientific research, including the synthesis of chiral epoxides, the development of new epoxy resins, and the synthesis of novel pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 3-(oxiran-2-yl)propanoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the preparation of chiral epoxides and as a starting material for the synthesis of epoxy resins.

Biochemical Analysis

properties

IUPAC Name

methyl 3-(oxiran-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRNWWBUCYZWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541425
Record name Methyl 3-(oxiran-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76543-09-4
Record name Methyl 3-(oxiran-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(oxiran-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(oxiran-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(oxiran-2-yl)propanoate
Reactant of Route 4
Methyl 3-(oxiran-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(oxiran-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(oxiran-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.